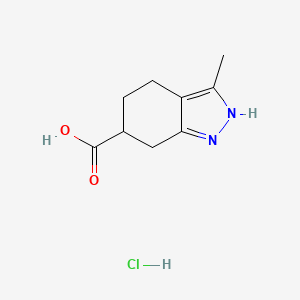![molecular formula C12H16ClF2NO2 B13519644 3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)
3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride is a synthetic organic compound with the molecular formula C12H16ClF2NO2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-3-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride typically involves multiple steps:
Formation of the Oxan-3-amine Core: The oxan-3-amine core can be synthesized through a cyclization reaction involving appropriate precursors such as diols and amines under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions. This step often requires the use of difluoromethylating agents like difluoromethyl ether or difluoromethyl sulfonates.
Phenyl Ring Substitution: The phenyl ring is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxan-3-imine derivatives.
Reduction: Reduction reactions can convert the oxan-3-amine to oxan-3-amine derivatives with different oxidation states.
Substitution: The phenyl ring allows for various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions.
Major Products
Oxidation: Oxan-3-imine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The oxan-3-amine structure allows for hydrogen bonding and electrostatic interactions, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(Methoxy)phenyl]oxan-3-aminehydrochloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-[4-(Trifluoromethoxy)phenyl]oxan-3-aminehydrochloride: Contains a trifluoromethoxy group, which can alter its chemical and biological properties.
3-[4-(Chloromethoxy)phenyl]oxan-3-aminehydrochloride: Features a chloromethoxy group, providing different reactivity and interactions.
Uniqueness
3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H16ClF2NO2 |
|---|---|
Poids moléculaire |
279.71 g/mol |
Nom IUPAC |
3-[4-(difluoromethoxy)phenyl]oxan-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15F2NO2.ClH/c13-11(14)17-10-4-2-9(3-5-10)12(15)6-1-7-16-8-12;/h2-5,11H,1,6-8,15H2;1H |
Clé InChI |
XETASLRRYVGKSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)(C2=CC=C(C=C2)OC(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


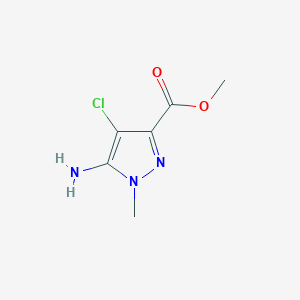
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)

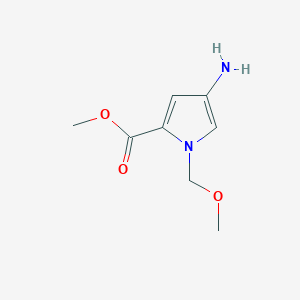
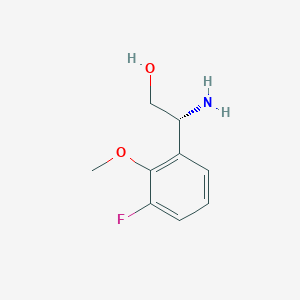

![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
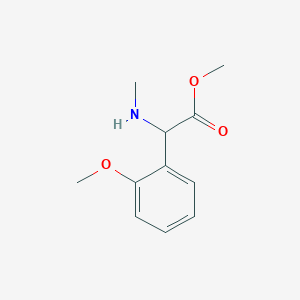
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)

![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)

